molecular formula C25H31N5O2 B10951814 N,N-dicyclohexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

N,N-dicyclohexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No.: B10951814
M. Wt: 433.5 g/mol
InChI Key: XYHFEZRCEUVRDP-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and it is substituted with phenyl and acetamide groups.

Preparation Methods

The synthesis of N,N-dicyclohexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions. The phenyl group can be introduced through a Friedel-Crafts acylation reaction. The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine derivative with N,N-dicyclohexylacetamide under suitable conditions, such as the presence of a base like triethylamine .

Chemical Reactions Analysis

N,N-dicyclohexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N,N-dicyclohexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazolo[3,4-d]pyrimidine core is known to mimic purine bases, allowing the compound to interfere with nucleic acid metabolism or signaling pathways. This can lead to the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N,N-dicyclohexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide can be compared with other pyrazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C25H31N5O2

Molecular Weight

433.5 g/mol

IUPAC Name

N,N-dicyclohexyl-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C25H31N5O2/c31-23(29(19-10-4-1-5-11-19)20-12-6-2-7-13-20)17-28-18-26-24-22(25(28)32)16-27-30(24)21-14-8-3-9-15-21/h3,8-9,14-16,18-20H,1-2,4-7,10-13,17H2

InChI Key

XYHFEZRCEUVRDP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5

Origin of Product

United States

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